1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 2231674-22-7) is a highly functionalized, electron-deficient heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a highly electrophilic trifluoroacetyl group adjacent to a sterically accessible C3-bromide and a more stable C5-chloride, this compound serves as a privileged precursor for the construction of complex, trifluoromethylated fused ring systems, such as pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines[1]. Its primary procurement value lies in its capacity to enable tandem condensation-cyclization sequences and orthogonal cross-coupling reactions, drastically reducing step counts in the synthesis of lipophilic, metabolically stable active pharmaceutical ingredients (APIs) [2].
Substituting 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone with non-fluorinated analogs (e.g., methyl ketones) or symmetrically halogenated pyridines fundamentally disrupts the synthetic workflow. The absence of the strongly electron-withdrawing CF3 group reduces the electrophilicity of the carbonyl carbon, leading to sluggish condensation kinetics and requiring harsh, yield-degrading conditions to force cyclization [1]. Furthermore, replacing the differentiated C3-Br/C5-Cl motif with a 3,5-dibromo or 3,5-dichloro pattern eliminates the possibility of orthogonal palladium-catalyzed cross-coupling, resulting in poor regioselectivity and necessitating complex, solvent-intensive chromatographic separations that are unviable at scale [2].
The differentiated halogenation pattern (C3-Br vs. C5-Cl) provides a distinct thermodynamic and kinetic advantage during initial functionalization. In standard Suzuki-Miyaura coupling conditions targeting the C3 position, 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone achieves >95:5 regioselectivity. In contrast, the baseline comparator 1-(3,5-dibromopyridin-2-yl)-2,2,2-trifluoroethanone yields a 65:35 mixture of mono- and bis-coupled products, requiring extensive purification [1].
| Evidence Dimension | Regioselectivity in primary Pd-catalyzed cross-coupling |
| Target Compound Data | >95% selectivity for C3 functionalization |
| Comparator Or Baseline | 3,5-dibromo analog (65% selectivity) |
| Quantified Difference | 30% absolute increase in regioselectivity |
| Conditions | Suzuki-Miyaura coupling, 1.0 eq boronic acid, Pd(dppf)Cl2, 80°C, 4h |
High regioselectivity eliminates the need for costly chromatographic separation, making this compound a highly efficient choice for scalable API manufacturing.
The strong electron-withdrawing nature of the trifluoromethyl group heavily activates the adjacent carbonyl carbon toward nucleophilic attack. When reacted with hydrazine derivatives to form pyrazolo[1,5-a]pyridine cores, the target compound reaches >98% conversion in 2 hours at 25°C. The non-fluorinated comparator, 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one, requires reflux conditions (80°C) for 14 hours to achieve only 72% conversion, suffering from competing degradation pathways [1].
| Evidence Dimension | Condensation reaction time and yield |
| Target Compound Data | >98% conversion, 2 hours at 25°C |
| Comparator Or Baseline | Methyl ketone analog (72% conversion, 14 hours at 80°C) |
| Quantified Difference | 7x faster reaction time at 55°C lower temperature with 26% higher yield |
| Conditions | Condensation with phenylhydrazine, EtOH solvent |
Faster, room-temperature kinetics drastically reduce energy consumption and cycle times in process chemistry workflows.
Procuring the CF3-containing building block directly translates to improved pharmacokinetic profiles in downstream drug candidates. Fused bicyclic scaffolds synthesized from 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone exhibit a biological half-life of 3.2 hours in human liver microsome (HLM) assays. Scaffolds derived from the des-fluoro methyl ketone comparator demonstrate a half-life of only 1.4 hours due to rapid oxidative metabolism at the exposed methyl group [1].
| Evidence Dimension | In vitro metabolic half-life (HLM assay) |
| Target Compound Data | 3.2 hours (CF3-derived scaffold) |
| Comparator Or Baseline | 1.4 hours (CH3-derived scaffold) |
| Quantified Difference | 2.28-fold increase in metabolic stability |
| Conditions | Human liver microsomes, 1 µM compound concentration, 37°C |
Incorporating the CF3 group early via this specific building block prevents late-stage pharmacokinetic failures in drug discovery programs.
This compound is the ideal starting material for generating CF3-substituted pyrazolo[1,5-a]pyridine libraries. The highly electrophilic ketone ensures rapid, high-yield condensation with hydrazines, while the adjacent C3-bromide facilitates the subsequent cyclization step, providing access to these privileged medicinal chemistry scaffolds without the need for late-stage trifluoromethylation reagents [1].
For discovery chemistry teams building structure-activity relationship (SAR) models, this building block allows for sequential, site-specific modifications. The C3-bromide can be selectively coupled via Suzuki or Buchwald-Hartwig reactions, leaving the C5-chloride intact for a secondary, distinct cross-coupling step later in the synthetic sequence [2].
In agrochemical R&D, environmental stability and cuticular penetration are paramount. Utilizing this building block embeds both a CF3 group and a heavy halogen (chlorine) into the final active ingredient, significantly boosting lipophilicity (LogP) and resistance to rapid environmental degradation compared to non-fluorinated precursors [3].